N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-9(4-6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUAKGBSRKFXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidin-4-amine
The synthesis typically begins with piperidin-4-amine, where the primary amine at position 4 is protected to prevent undesired reactions during subsequent steps. tert-Butoxycarbonyl (Boc) protection is widely employed due to its stability under basic conditions and ease of removal. For instance, treatment of piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) yields N-Boc-piperidin-4-amine in high yields (75–85%). This intermediate ensures selective functionalization of the secondary amine at position 1.
Acylation of the Piperidine Nitrogen
The introduction of the 2-aminopropanoyl moiety to the secondary amine necessitates careful activation of the carboxylic acid. As demonstrated in analogous syntheses, 2-aminopropanoic acid is first protected with a Boc group to form Boc-NH-CH₂-COOH. Activation via N-hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) facilitates coupling to N-Boc-piperidin-4-amine under inert conditions. This step, conducted in dimethylformamide (DMF) with diisopropylethylamine (DIPEA), affords the Boc-protected intermediate N-Boc-N-[1-(2-(Boc-amino)propanoyl)piperidin-4-yl]acetamide.
Deprotection and Final Acetylation
Sequential deprotection using trifluoroacetic acid (TFA) removes the Boc groups from both the piperidine and 2-aminopropanoyl moieties. The resulting primary amine at position 4 is then acetylated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine, yielding the target compound. This route achieves an overall yield of 40–50%, with purity exceeding 95% after recrystallization.
Reductive Amination Approaches
Piperidin-4-one as a Key Intermediate
An alternative route employs piperidin-4-one, which undergoes reductive amination with 2-aminopropanamide derivatives. Catalytic hydrogenation or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane reduces the imine formed between piperidin-4-one and 2-aminopropanamide, yielding N-[1-(2-aminopropanoyl)piperidin-4-yl]amine. Subsequent acetylation with acetyl chloride completes the synthesis.
Optimization of Reaction Conditions
Studies on analogous piperidine systems reveal that reductive amination achieves higher yields (60–70%) when conducted at 20°C for 24 hours with acetic acid as a proton source. However, this method requires stringent control over stoichiometry to minimize over-alkylation.
Solid-Phase Synthesis Techniques
Resin-Bound Intermediate Synthesis
Solid-phase methods offer advantages in purification and scalability. Wang resin functionalized with N-Fmoc-piperidin-4-amine serves as the starting material. After Fmoc deprotection, the resin-bound amine undergoes acylation with Fmoc-2-aminopropanoic acid using N,N′-diisopropylcarbodiimide (DIC) and hydroxyazabenzotriazole (HOAt). Cleavage from the resin with TFA yields the crude product, which is purified via reverse-phase HPLC.
Comparative Efficiency
Solid-phase synthesis reduces side reactions and simplifies intermediate isolation, achieving yields of 65–75%. However, the requirement for specialized equipment and resins increases operational costs.
Microwave-Assisted Synthesis
Accelerated Coupling Reactions
Microwave irradiation significantly shortens reaction times for amide bond formation. A mixture of N-Boc-piperidin-4-amine, Boc-2-aminopropanoic acid, and HBTU in DMF irradiated at 100°C for 10 minutes achieves 85% conversion. This method is ideal for high-throughput screening but may necessitate optimization to prevent thermal degradation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Acylation | 40–50 | 95+ | High regioselectivity | Multiple protection steps |
| Reductive Amination | 60–70 | 90 | Fewer steps | Requires precise stoichiometry |
| Solid-Phase Synthesis | 65–75 | 98 | Ease of purification | High cost of resins |
| Microwave-Assisted | 70–85 | 97 | Rapid reaction times | Risk of thermal side reactions |
Challenges and Optimization Strategies
Reactivity of Secondary Amines
The secondary amine in piperidine exhibits lower nucleophilicity compared to primary amines, necessitating potent coupling agents like HBTU or propylphosphonic anhydride (T3P). Pre-activation of the carboxylic acid as a pentafluorophenyl ester enhances acylation efficiency.
Orthogonal Protection Schemes
Dual Boc protection, as employed in sequential acylation, allows selective deprotection. Alternatively, N-Cbz protection of the 2-aminopropanoyl group enables cleavage under hydrogenolysis conditions, compatible with acid-labile Boc groups.
Applications and Derivatives
N-[1-(2-Aminopropanoyl)piperidin-4-yl]acetamide serves as a precursor to melanin-concentrating hormone (MCH) receptor antagonists and NLRP3 inflammasome inhibitors. Derivatives featuring substituents on the benzimidazolone or cyanoguanidine moieties exhibit enhanced bioactivity, underscoring the compound’s versatility in medicinal chemistry.
Scientific Research Applications
(S)-N-(1-(2-Aminopropanoyl)piperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or metabolic disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-(1-(2-Aminopropanoyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following table summarizes key structural and pharmacological differences between N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide and related compounds:
Key Structural and Functional Differences
Substituents at Piperidine 1-Position: Phenylethyl Group (Methoxyacetylfentanyl, Para-fluoroacetyl fentanyl): Enhances lipophilicity and receptor binding duration due to aromatic interactions . 2-Aminopropanoyl Group (Target Compound): The primary amine may increase solubility and hydrogen bonding, possibly reducing opioid receptor affinity compared to phenylethyl analogs.
Acyl Group Modifications: Methoxy Substitution (Methoxyacetylfentanyl): The methoxy group stabilizes the acetamide moiety, increasing metabolic resistance . Fluorophenyl Substitution (Para-/Ortho-fluorofentanyl): Fluorine enhances electronegativity and receptor binding, with para-fluoro analogs showing higher potency .
Chain Length and Ring Systems :
- Cyclopropane (Cyclopropylfentanyl) : The strained cyclopropane ring increases structural rigidity, prolonging receptor interaction .
- Propanamide/Butanamide (Ortho-fluorofentanyl, Valeryl fentanyl) : Longer acyl chains enhance lipophilicity and potency .
Research Findings and Implications
- The target compound’s amino group may reduce this risk but requires empirical validation.
- Metabolic Stability: Methoxy and fluorine substitutions resist cytochrome P450 metabolism, increasing half-life . The amino group in the target compound could make it more susceptible to enzymatic degradation.
- The target compound’s regulatory status remains undefined but could fall under analog legislation if opioid activity is confirmed.
Biological Activity
N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Synthesis
The compound features a piperidine ring, which is crucial for its biological activity. The synthesis typically involves:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions with appropriate precursors.
- Introduction of the Aminopropanoyl Group : This step often utilizes amide bond formation techniques, such as coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
- Acetylation : The final step involves acetylating the piperidine nitrogen using acetic anhydride or acetyl chloride under basic conditions.
1. Inhibition of Soluble Epoxide Hydrolase (sEH)
This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of bioactive lipids involved in pain and inflammation pathways. Inhibition of sEH may lead to therapeutic effects in managing conditions such as chronic pain and inflammatory diseases .
2. Neuroprotective Effects
Research suggests that compounds structurally related to this compound exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation, making them potential candidates for treating neurodegenerative disorders.
3. Anticancer Properties
Preliminary studies indicate that derivatives of this compound may possess anticancer activities. The piperidine moiety is often associated with various anticancer agents, suggesting that this compound could also exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors involved in pain signaling and inflammatory responses. By binding to these targets, the compound can modulate their activity, influencing various biochemical pathways critical for its therapeutic effects.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on sEH Inhibition : A study demonstrated that piperidine derivatives significantly inhibited sEH activity, correlating with reduced pain responses in animal models .
- Neuroprotection Assessment : Research involving neuronal cultures showed that compounds with similar structures could protect against oxidative stress-induced damage, highlighting their potential in neuroprotection.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Inhibitor of sEH | Potential anti-inflammatory effects |
| 2-(Piperidin-4-yl)acetamides | Structure | Anti-cancer | Variations in side chains enhance activity |
| N-(4-piperidinyl)acetamide | Structure | Analgesic | Simpler structure, less potency |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A plausible route includes:
Piperidine core preparation : Starting with 4-aminopiperidine, introduce the 2-aminopropanoyl group via nucleophilic acyl substitution using chloroacetyl chloride followed by reaction with ammonia .
Acetamide coupling : React the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purity Optimization : Use column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water). Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structural integrity with -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : -NMR for proton environments (e.g., piperidine H-4 at δ 3.2–3.5 ppm, acetamide CH at δ 2.0 ppm) .
- Mass Spectrometry : HRMS for molecular ion ([M+H], expected m/z ~254.17) and fragmentation patterns .
- Purity Assessment : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 210–230 nm .
Advanced Research Questions
Q. How does the stereochemistry of the 2-aminopropanoyl group influence receptor binding affinity?
- Methodological Answer :
- Stereoisomer Synthesis : Use chiral auxiliaries (e.g., L/D-proline) or enantioselective catalysis to prepare (R)- and (S)-configured derivatives .
- Binding Assays : Conduct competitive radioligand displacement studies (e.g., μ-opioid receptor binding with -DAMGO). Compare IC values of stereoisomers to assess enantiomeric selectivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with receptor active sites. Prioritize derivatives with ΔG < -8 kcal/mol for further testing .
Q. What contradictions exist in reported pharmacological data for piperidin-4-yl acetamide derivatives, and how can they be resolved?
- Methodological Answer :
- Data Discrepancies : Example: Some studies report μ-opioid receptor agonism (EC ~10 nM), while others note off-target σ-receptor activity.
- Resolution Strategies :
Receptor Profiling : Use broad-panel GPCR screening (Eurofins Cerep) to identify off-target effects .
Structural Analog Comparison : Compare this compound with controlled analogs (e.g., ocfentanil ) to assess SAR-driven selectivity.
Metabolite Analysis : Incubate with liver microsomes (human/rat) to rule out active metabolites contributing to contradictory results .
Q. How can impurity profiles be controlled during scale-up synthesis?
- Methodological Answer :
- Common Impurities :
- Byproduct 1 : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (from incomplete deprotection, m/z 335.21) .
- Byproduct 2 : Hydrolyzed 2-aminopropanoyl intermediate (m/z 144.11) .
- Mitigation :
- Process Optimization : Use anhydrous conditions and scavenger resins (e.g., polymer-bound TEA) to minimize hydrolysis .
- QC Protocols : Implement in-process LC-MS monitoring and preparative HPLC for impurity removal .
Specialized Methodologies
Q. What in vitro models are suitable for assessing neurotoxicity of this compound?
- Methodological Answer :
- Cell Lines : Differentiated SH-SY5Y neurons or primary rat cortical neurons.
- Assays :
- MTT/PrestoBlue : Viability after 48h exposure (IC determination).
- Calcium Imaging : Fluo-4 AM to detect excitotoxicity (e.g., NMDA receptor overactivation) .
- Positive Controls : Compare with fentanyl analogs (e.g., ocfentanil) to benchmark toxicity thresholds .
Q. How can metabolic stability be evaluated to guide lead optimization?
- Methodological Answer :
- Liver Microsome Assays : Incubate with NADPH-fortified human liver microsomes (HLM). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify CYP-mediated metabolism .
- Structural Modifications : Introduce metabolically stable groups (e.g., cyclopropyl or deuterated analogs) to reduce first-pass metabolism .
Regulatory and Safety Considerations
Q. What regulatory challenges arise due to structural similarity to controlled substances (e.g., fentanyl analogs)?
- Methodological Answer :
- Legal Analysis : Cross-reference the compound with the 1961 UN Single Convention on Narcotic Drugs (e.g., N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide is listed in Schedule I ).
- Differentiation Strategies :
- SAR Studies : Highlight the 2-aminopropanoyl group’s lack of opioid-like activity via in vivo analgesia assays (tail-flick test) .
- Documentation : Submit detailed pharmacological data to regulatory bodies (e.g., WHO) to exempt it from controlled substance lists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
